3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be obtained through the chlorination of 5-(trifluoromethyl)pyridine.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 4-position of the pyrazole ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process also includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Coupling: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4.ClH/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13;/h1-4H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQYOBKOMQSXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.